molecular formula C8H10N2O2 B12543403 Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 144688-88-0

Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12543403
CAS No.: 144688-88-0
M. Wt: 166.18 g/mol
InChI Key: UDJKRWUAGPIVAT-UHFFFAOYSA-N
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Description

Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a cyano group and a carboxylate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted dihydropyridines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a calcium channel blocker or other pharmacological agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate, particularly in medicinal applications, involves its interaction with calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes such as muscle contraction and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory properties.

Uniqueness

Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other dihydropyridines.

Properties

CAS No.

144688-88-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 6-cyano-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)10-5-3-2-4-7(10)6-9/h4H,2-3,5H2,1H3

InChI Key

UDJKRWUAGPIVAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC=C1C#N

Origin of Product

United States

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